3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide
Overview
Description
3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involves various spectroscopic methods and is significant for its N,O-bidentate directing group, suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Polyimide Synthesis
- Novel aromatic polyimides have been synthesized using similar compounds, demonstrating the importance of these substances in creating polymers with specific thermal and solubility properties (M. Butt et al., 2005).
Cardiovascular Properties
- Related compounds have been studied for their cardiovascular properties, particularly in the context of anti-ulcer drugs. These studies provide insights into the effects of such compounds on blood flow and cardiac contractility (M. Hirohashi et al., 1993).
DNA Precursor Metabolism
- Investigations into 3-Aminobenzamide, a related compound, reveal significant effects on DNA precursor metabolism, indicating the potential of these compounds in understanding cellular processes (K. Milam, Gregory H. Thomas & J. E. Cleaver, 1986).
Anti-Ulcer Activities
- Studies on derivatives of similar compounds show significant anti-ulcer activities, highlighting the therapeutic potential of these substances in gastrointestinal health (T. Hosokami et al., 1992).
Synthesis Techniques
- The synthesis of related compounds, such as chlorantraniliprole, demonstrates the utility of these chemicals in creating complex molecular structures for various applications (Chen Yi-fen et al., 2010).
Fluorescence Enhancement Studies
- Research on N-phenyl substitutions in similar compounds provides insights into fluorescence enhancement, which is crucial in developing photochemical applications (Jye‐Shane Yang et al., 2002).
Reductive Chemistry
- The study of reductive chemistry in compounds like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound, informs about bioreductive drugs and their potential in targeting hypoxic cells (B. Palmer et al., 1995).
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenoxy)propanoylamino]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-11-8-9-17(12(2)10-11)24-14(4)19(23)21-16-7-5-6-15(13(16)3)18(20)22/h5-10,14H,1-4H3,(H2,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXJWMJKDHMDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2C)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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